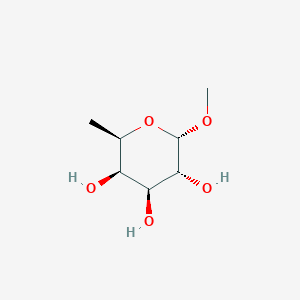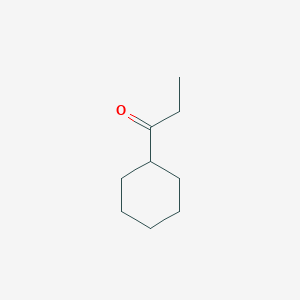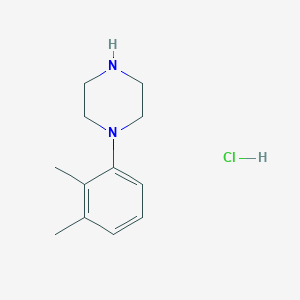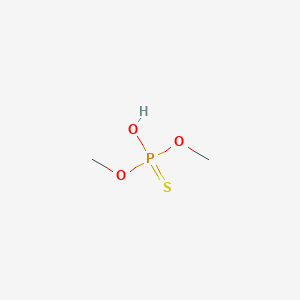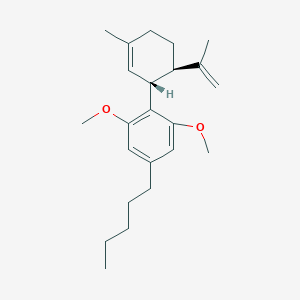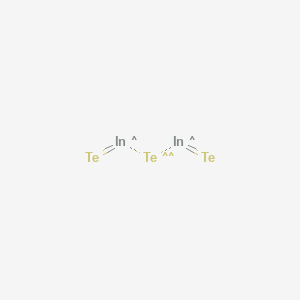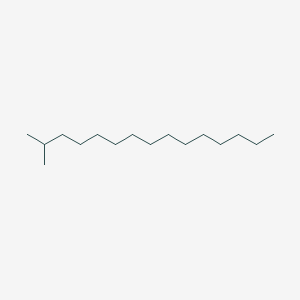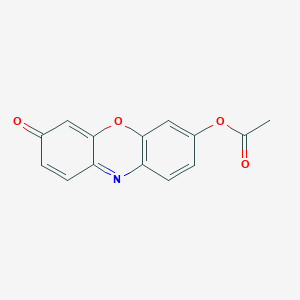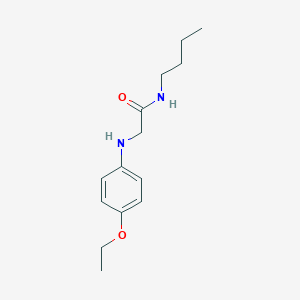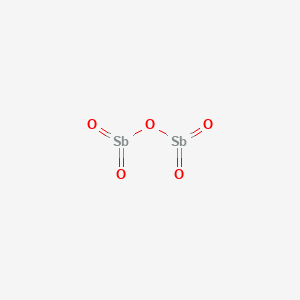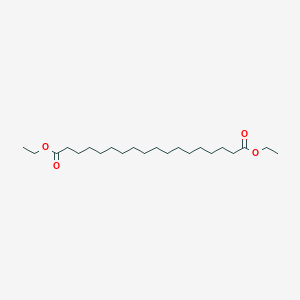
Diethyl octadecanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl octadecanedioate, also known as Diethyl sebacate, is a chemical compound with the molecular formula C20H38O4. It is a colorless to pale yellow liquid with a fruity odor. Diethyl octadecanedioate is widely used in various fields, including the chemical industry, pharmaceuticals, and cosmetics.
Mécanisme D'action
Diethyl octadecanedioate octadecanedioate is a relatively inert compound and does not have any specific mechanism of action. However, it can act as a solvent and a plasticizer, which can affect the physical and chemical properties of the substances it is mixed with. It can also act as a lubricant, reducing friction between surfaces.
Effets Biochimiques Et Physiologiques
Diethyl octadecanedioate octadecanedioate is considered to be a safe compound with low toxicity. It is not metabolized in the body and is excreted unchanged in the urine. It does not have any significant biological activity and is not known to cause any adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
Diethyl octadecanedioate octadecanedioate has several advantages as a solvent, plasticizer, and lubricant in lab experiments. It is relatively cheap and readily available. It has a low toxicity and is not known to interfere with the biological activity of the substances it is mixed with. However, it has some limitations, such as its low solubility in water and its relatively high boiling point, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research on Diethyl octadecanedioate octadecanedioate. One potential area of research is the development of new methods for synthesizing Diethyl octadecanedioate octadecanedioate that are more efficient and environmentally friendly. Another area of research is the investigation of the potential applications of Diethyl octadecanedioate octadecanedioate in the fields of medicine and biotechnology. Further studies are needed to determine the potential effects of Diethyl octadecanedioate octadecanedioate on human health and the environment.
Méthodes De Synthèse
Diethyl octadecanedioate octadecanedioate can be synthesized through the esterification of sebacic acid with ethanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux for several hours until the reaction is complete. The product is then purified by distillation or recrystallization.
Applications De Recherche Scientifique
Diethyl octadecanedioate octadecanedioate has been extensively studied for its various applications in scientific research. It is commonly used as a solvent, plasticizer, and lubricant in the chemical industry. In the pharmaceutical industry, it is used as an excipient in drug formulations. It has also been used as a flavoring agent in food and beverages.
Propriétés
Numéro CAS |
1472-90-8 |
|---|---|
Nom du produit |
Diethyl octadecanedioate |
Formule moléculaire |
C22H42O4 |
Poids moléculaire |
370.6 g/mol |
Nom IUPAC |
diethyl octadecanedioate |
InChI |
InChI=1S/C22H42O4/c1-3-25-21(23)19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-22(24)26-4-2/h3-20H2,1-2H3 |
Clé InChI |
LGGDSXPOQVDFDO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCCCCCCCCCCCCCCC(=O)OCC |
SMILES canonique |
CCOC(=O)CCCCCCCCCCCCCCCCC(=O)OCC |
melting_point |
54.5 °C |
Autres numéros CAS |
1472-90-8 |
Synonymes |
Octadecanedioic acid diethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



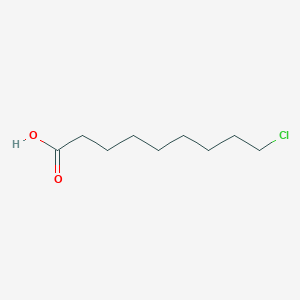
![[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B72735.png)

